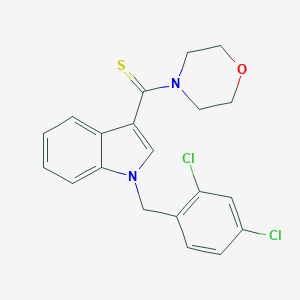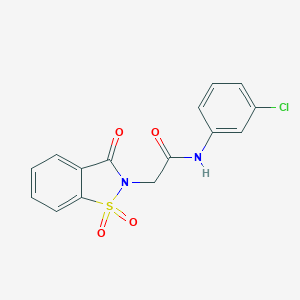
N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known by its chemical name, COTI-2, and has been found to exhibit promising anti-cancer properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves the conversion of 3-chloroaniline to the final product through several steps.
Starting Materials
3-chloroaniline, acetic anhydride, sodium acetate, sulfuric acid, sodium nitrite, sodium sulfite, sodium hydroxide, 2-aminobenzenesulfonic acid, thionyl chloride, sodium bicarbonate, acetic acid, hydrogen peroxide, sodium chloride, ammonium chloride, acetic acid anhydride
Reaction
Step 1: Nitration of 3-chloroaniline with sulfuric acid and sodium nitrite to form 3-chloro-4-nitroaniline, Step 2: Reduction of 3-chloro-4-nitroaniline with sodium sulfite and sodium hydroxide to form 3-chloro-4-aminophenol, Step 3: Diazotization of 3-chloro-4-aminophenol with sodium nitrite and hydrochloric acid to form diazonium salt, Step 4: Coupling of the diazonium salt with 2-aminobenzenesulfonic acid to form 3-chloro-4-(2-sulfamoylphenyl)diazenylphenol, Step 5: Reaction of 3-chloro-4-(2-sulfamoylphenyl)diazenylphenol with thionyl chloride to form 3-chloro-4-(2-chlorosulfonylphenyl)diazenylphenol, Step 6: Reaction of 3-chloro-4-(2-chlorosulfonylphenyl)diazenylphenol with sodium bicarbonate to form 3-chloro-4-(2-sulfamoylphenyl)phenyldiazonium chloride, Step 7: Reaction of 3-chloro-4-(2-sulfamoylphenyl)phenyldiazonium chloride with acetic acid to form N-(3-chlorophenyl)-2-(2-sulfamoylphenyl)acetamide, Step 8: Oxidation of N-(3-chlorophenyl)-2-(2-sulfamoylphenyl)acetamide with hydrogen peroxide to form N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, Step 9: Purification of the final product through recrystallization using a mixture of sodium chloride and ammonium chloride and acetic acid anhydride
Mecanismo De Acción
COTI-2 selectively targets mutant p53 proteins by binding to them and restoring their normal function. Mutant p53 proteins are often found in cancer cells and contribute to their growth and survival. By restoring the normal function of p53, COTI-2 induces apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
COTI-2 has been found to have minimal toxicity in normal cells, making it a potentially safe and effective cancer therapy. It has been shown to induce apoptosis in cancer cells without affecting normal cells, indicating its selectivity for mutant p53 proteins. Additionally, COTI-2 has been found to inhibit tumor growth and metastasis in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using COTI-2 in lab experiments include its high yield and purity, as well as its selectivity for mutant p53 proteins. This makes it a reliable and effective tool for studying the effects of mutant p53 on cancer cells. However, the limitations of using COTI-2 in lab experiments include its high cost and limited availability, as well as the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for research on COTI-2. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another area of interest is the investigation of COTI-2 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration of COTI-2 for cancer therapy.
Aplicaciones Científicas De Investigación
COTI-2 has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target mutant p53 proteins, which are commonly found in many types of cancer. COTI-2 binds to mutant p53 proteins and restores their normal function, leading to apoptosis (cell death) in cancer cells. This mechanism of action makes COTI-2 a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVUPIPVTFGSAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

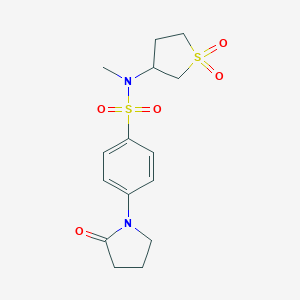
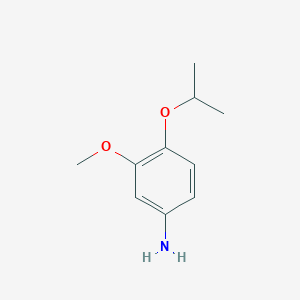
![4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine](/img/structure/B479686.png)
![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)
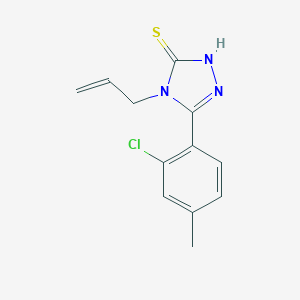
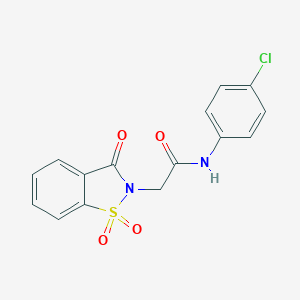
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)
![N-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B479739.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(3-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B479795.png)
![2-(3-chloro-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B479814.png)
![ethyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate](/img/structure/B479830.png)
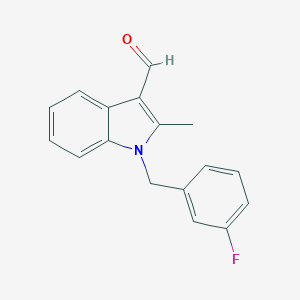
![5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B479850.png)
